Product packaging for Onnamide F(Cat. No.:)

Onnamide F

Cat. No.: B1251839
M. Wt: 597.7 g/mol
InChI Key: DOERNKDPZZWHPM-CCLUXEDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Onnamide F is a marine natural product belonging to the onnamide family, a subgroup of polyketide-containing nitrogenous compounds originally reported from marine sponges of the genus Theonella . Compounds in this class share a common core skeleton biosynthesized via a hybrid polyketide and nonribosomal peptide pathway, characterized by a tricyclic structure of two tetrahydropyran rings linked by an N-acyl aminal moiety . This compound has been reported to exhibit anthelmintic activity, demonstrating inhibition against the helminth Haemonchus contortus . This places it as a compound of interest for parasitology research. The broader onnamide family, including structurally related analogs like onnamide A, has shown remarkably potent leishmanicidal activity against the promastigote form of Leishmania major with IC50 values in the nanomolar range, alongside significant cytotoxicity against various human cancer cell lines . These related compounds are established as potent protein synthesis inhibitors, which is considered the primary mechanism of action for this chemical family . While the specific molecular target of this compound requires further elucidation, its structural relationship to other onnamides and pederin-like compounds provides a strong basis for its investigation in pharmacological and mechanistic studies. This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H51NO10 B1251839 Onnamide F

Properties

Molecular Formula

C31H51NO10

Molecular Weight

597.7 g/mol

IUPAC Name

(2E,4E)-9-hydroxy-10-[(2R,4R,6S)-6-[(S)-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-methoxymethyl]-4-methoxy-3,3-dimethyloxan-2-yl]deca-2,4-dienoic acid

InChI

InChI=1S/C31H51NO10/c1-19-18-31(40-8,42-21(3)20(19)2)27(36)28(37)32-29(39-7)23-17-24(38-6)30(4,5)25(41-23)16-22(33)14-12-10-9-11-13-15-26(34)35/h9,11,13,15,20-25,27,29,33,36H,1,10,12,14,16-18H2,2-8H3,(H,32,37)(H,34,35)/b11-9+,15-13+/t20-,21-,22?,23+,24-,25-,27-,29+,31-/m1/s1

InChI Key

DOERNKDPZZWHPM-CCLUXEDBSA-N

Isomeric SMILES

C[C@H]1[C@H](O[C@](CC1=C)([C@@H](C(=O)N[C@H]([C@@H]2C[C@H](C([C@H](O2)CC(CCC/C=C/C=C/C(=O)O)O)(C)C)OC)OC)O)OC)C

Canonical SMILES

CC1C(OC(CC1=C)(C(C(=O)NC(C2CC(C(C(O2)CC(CCCC=CC=CC(=O)O)O)(C)C)OC)OC)O)OC)C

Synonyms

onnamide F

Origin of Product

United States

Ii. Advanced Structural Elucidation and Stereochemical Assignment of Onnamide F

Spectroscopic Methodologies for Complex Structure Determination

Spectroscopic techniques play a crucial role in unraveling the molecular architecture of novel compounds, especially those isolated in minute quantities from natural sources.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of organic molecules, providing information on the connectivity of atoms and their spatial arrangement. The structure of Onnamide (B1245255) F was initially assigned through detailed spectroscopic analysis. wikipedia.org For related onnamide analogs, such as 2Z- and 6Z-onnamides A, comprehensive structural elucidation relied heavily on a combination of high-resolution mass spectrometry and two-dimensional (2D) NMR techniques. google.comgoogle.com

Key 2D-NMR experiments employed in these studies include:

COSY (Correlation Spectroscopy) : Reveals proton-proton spin-spin coupling, indicating directly bonded protons. google.comgoogle.com

HMBC (Heteronuclear Multiple Bond Correlation) : Provides information on long-range proton-carbon correlations, typically across two or three bonds, aiding in the assembly of molecular fragments. google.comgoogle.com

HSQC (Heteronuclear Single Quantum Coherence) : Shows direct correlations between protons and their directly attached carbons, facilitating the assignment of proton and carbon signals. google.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : Identifies protons that are spatially close, regardless of bond connectivity, which is crucial for determining relative stereochemistry and conformation. google.com

For instance, the analysis of ¹H NMR spectra, particularly the coupling constants, was critical in assigning the geometry of double bonds in onnamide A analogs. For 2Z-onnamide A, coupling constants such as J₂,₃ (11.3 Hz), J₄,₅ (15.0 Hz), and J₆,₇ (15.0 Hz) were instrumental in deducing the cis geometry of the double bond between H-2 and H-3. google.com The stereochemistry of 2Z- and 6Z-onnamides A was assigned based on NMR data and Marfey analysis, leading to a configuration of 11R, 13R, 15S, 16R, 17S, 18S, 21S, 22R, 25R, 26R, and 2′S, consistent with the biosynthetic pathway of onnamide A. google.comgoogle.com

The following table illustrates typical NMR data considerations for onnamide analogs:

NMR ExperimentInformation ProvidedApplication in Onnamide Elucidation
¹H NMRChemical shifts, coupling constants, integrationIdentification of proton environments, determination of double bond geometry (e.g., cis vs. trans). google.com
¹³C NMRChemical shiftsIdentification of carbon environments.
COSYProton-proton connectivity (vicinal and geminal)Establishing spin systems and fragment connectivity. google.comgoogle.com
HMBCLong-range proton-carbon correlations (2-3 bonds)Connecting isolated fragments and quaternary carbons. google.comgoogle.com
HSQCDirect proton-carbon correlations (1 bond)Assigning proton and carbon signals in pairs. google.com
NOESYSpatial proximity of protonsDetermining relative stereochemistry and conformational preferences. google.com

High-Resolution Mass Spectrometry Applications in Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the exact molecular weight of a compound, which directly translates to its elemental composition. This technique is crucial for confirming the molecular formula and providing insights into fragmentation patterns that can support structural assignments. The initial assignment of Onnamide F's structure, alongside NMR, would have involved mass spectrometry. wikipedia.org For onnamide A analogs, positive-mode high-resolution electrospray ionization mass spectrometry (HRESIMS) was used to precisely determine their molecular formulas, such as C₃₉H₆₃N₅O₁₂, with high accuracy (e.g., m/z 794.4536 [M + H]⁺, calcd for C₃₉H₆₄N₅O₁₂ 794.4546, Δ −1.3 ppm for 2Z-onnamide A). google.com This precision is vital for distinguishing between closely related isomers and confirming the proposed chemical structure. Mass spectrometry also plays a role in elucidating the functions of orphan biosynthetic enzymes and analyzing polyketide structures by examining changes in mass.

Chiroptical Spectroscopy and X-ray Crystallography in Absolute Configuration Assignment (if applicable to this compound or close analogs)

The assignment of absolute configuration (AC) is a critical step in fully characterizing chiral natural products, as enantiomers can exhibit vastly different biological activities. While direct application of chiroptical spectroscopy or X-ray crystallography specifically for the absolute configuration of this compound is not explicitly detailed in the provided search results, these methods are widely used for complex natural products and their close analogs.

Chiroptical Spectroscopy : Techniques such as Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD) are powerful non-destructive methods for determining the absolute configuration and conformational analysis of chiral molecules in solution. Computational prediction of ECD spectra, in conjunction with experimental data, has become a valuable approach for structural and stereochemical elucidation of complex natural products.

X-ray Crystallography : This technique provides unambiguous three-dimensional structural information, including absolute configuration, provided that suitable single crystals can be obtained. While not directly for this compound, X-ray crystallography has been successfully employed to determine the absolute stereostructure of swinholide A, another dimeric macrolide isolated from Theonella swinhoei, the same genus of sponge from which onnamides are derived. Furthermore, X-ray crystallography has been used to confirm the stereochemistry of synthetic fragments related to this compound's core structure. However, a limitation of X-ray crystallography is that not all molecules readily form single crystals suitable for analysis.

Computational Approaches in Stereochemical Elucidation

Computational chemistry has emerged as a powerful complementary tool in the structural and stereochemical elucidation of complex natural products. These methods can assist in predicting molecular conformations, simulating spectroscopic data, and ultimately aiding in the assignment of absolute configurations.

Computational approaches are increasingly important for:

Identifying and elucidating complex structures : By providing theoretical models and predictions that can be compared with experimental data.

Predicting spectroscopic data : Computationally-predicted NMR and ECD spectra can be compared to experimental data to confirm or revise structural and stereochemical assignments. This has been successfully applied to other natural products, leading to revisions of previously assigned absolute configurations.

Modeling conformational preferences : Computational methods can explore the lowest energy conformations of molecules, which is critical for interpreting chiroptical data and understanding structure-activity relationships.

The integration of computational methods with experimental spectroscopic data provides a robust approach for tackling the challenges of complex natural product stereochemistry.

Confirmation through Chemical Synthesis of Fragments or Analogs

Chemical synthesis serves as a definitive method for confirming proposed structures and stereochemistries of natural products. If a compound can be synthesized with identical spectroscopic and physical properties to the natural product, its structure is confirmed. While a full total synthesis of this compound has not been widely reported, synthetic efforts have been directed towards its key fragments and related analogs.

Chemical Conversion : The initial structural assignment of this compound was supported by its chemical conversion to the methyl ester, a common strategy to confirm the presence of certain functional groups and their connectivity. wikipedia.org

Fragment Synthesis : Research has focused on the synthesis of key structural fragments of this compound, such as the central tetrahydropyran (B127337) fragment and a conjugated diene fragment. These synthetic endeavors not only confirm the structure of the fragments but also provide valuable insights into the synthetic accessibility and stereochemical control required for the complete molecule.

Analog Synthesis : Synthetic approaches to structurally related natural products like pederin (B1238746), mycalamides A and B, theopederin D, onnamide A, and psymberin (B1248840)/irciniastatin A have been explored. The synthesis and testing of analogs within the mycalamide, onnamide, pederin, and theopederin series have been crucial in defining the key structural features responsible for their potent cytotoxicity, indirectly confirming aspects of the onnamide scaffold. These synthetic studies contribute significantly to understanding the structure-activity relationships of these complex marine natural products.

V. Molecular Mechanisms of Action of Onnamide F

Identification of Molecular Targets

The biological activities of Onnamide (B1245255) F, including its nematocidal and antifungal effects, are believed to stem from its interactions with key cellular components. While direct, detailed molecular target studies specifically for Onnamide F are limited, extensive research on structurally related onnamides and pederins provides strong indications of its likely mechanisms.

Elucidation of Downstream Cellular Pathways Affected

The impact of onnamides extends beyond direct molecular targets, influencing critical cellular pathways that govern cell survival, proliferation, and stress responses.

Impact on Cell Cycle Regulation (in vitro studies)In vitro studies on the pederin (B1238746) family of compounds, which includes onnamides, have demonstrated their ability to disrupt cell cycle progression. These compounds are known to block mitosis, a critical stage of cell divisionnih.gov. Onnamide A and Theopederin B have been shown to induce apoptosis (programmed cell death) in various cell lines, including human cancer cell lines, within 24 hours of exposure. This apoptotic effect is accompanied by the sustained activation of p38 kinase and JNKciteab.com. The potent cytotoxicity exhibited by Onnamide A and its analogs against cancer cell lines is largely attributed to their ability to induce apoptosis in conjunction with their protein synthesis inhibitory activityciteab.comwikidata.orgnih.gov.

Furthermore, Onnamide A has been observed to alter histone modifications, including an increase in trimethylated histone H3 lysine (B10760008) 4, 27, and 36 (H3K4me3, H3K27me3, H3K36me3) and a reduction in acetylated histone H4 lysine 5 (H4K5ac) wikidata.orgnih.govnih.govmdpi.comresearchgate.net. These changes in histone modification, particularly the decrease in H4K5ac, are consistent with the induction of cell cycle arrest nih.govmdpi.comresearchgate.net. While these specific findings relate to Onnamide A, they provide strong indications of the potential impact of this compound on cell cycle regulation given their structural and functional similarities within the onnamide family.

Table 1: Cytotoxicity of Onnamide Analogs against Cancer Cell Lines (in vitro)

Compound NameCell LineIC₅₀ (nM)Reference
Onnamide AHeLa66 nih.govmdpi.com
Onnamide AP388620 nih.govmdpi.com
Onnamide AVarious~30 citeab.com
Theopederin BVarious~1.9 citeab.com

Vi. Structure Activity Relationship Sar Studies of Onnamide F Analogs

Design Principles for Onnamide (B1245255) F Derivatives

The design of Onnamide F derivatives for SAR studies is fundamentally guided by modifications to its distinct structural features, including the macrocyclic core and various side chains. Given its shared structural motif with the pederin (B1238746), mycalamide, and theopederin families, analog design often involves targeted alterations to these common elements. mdpi.comgoogle.com Strategies for molecular modification include bioisosteric replacement, the creation of rigid analogs, alterations in chain branching, and changes in ring size or position. Researchers aim to investigate the impact of variations in the oxidation state, length, and stereochemistry of the side chains, as these factors are known to influence activity within this class of compounds.

Synthesis and Biological Evaluation of Designed Analogs

The synthesis of this compound analogs is a crucial step in elucidating their SAR, allowing for systematic modifications and subsequent biological testing. These designed analogs are then subjected to rigorous biological evaluation to determine their potency and spectrum of activity. A primary method of evaluation involves assessing cytotoxicity against various cancer cell lines, such as HeLa, P388, and HCT-116. Beyond cytotoxicity, this compound and its analogs are also evaluated for other specific activities, including nematocidal and antifungal properties. mdpi.comgoogle.comgoogle.com

For instance, studies on Onnamide A analogs (compounds 1-6, including 2Z- and 6Z-onnamides A) demonstrated significant cytotoxicity against HeLa cells. The half-maximal inhibitory concentration (IC₅₀) values varied depending on structural modifications.

Table 1: Cytotoxicity of Onnamide A Analogs against HeLa Cells

CompoundDescription (relative to Onnamide A)IC₅₀ (nM)Relative Potency (vs. Onnamide A)
Onnamide A (3)Reference compound381x
Compound 5Reduced C21–C22 single bondPotentAs potent as Onnamide A
Compound 6Shorter side chainWeaker~1/8.2x
Compound 4Specific cis-trans isomerismMore potent1.7x
Compound 1 (2Z-onnamide A)Cis-isomerism at C2-C3Less cytotoxic2.5x less cytotoxic than Onnamide A
Compound 2 (6Z-onnamide A)Cis-isomerism at C6-C7Less cytotoxic2.5x less cytotoxic than Onnamide A

Impact of Macrocyclic Modifications on Biological Activity

The core structure of this compound, like other pederin-family compounds, features two tetrahydropyran (B127337) rings linked by an N-acyl aminal moiety. While extensive details on macrocyclic modifications specifically for this compound are not widely detailed in the provided sources, general SAR studies across related compounds suggest the importance of certain core elements. The N-acyl aminal at C10, for example, has been found to enhance potency, though it is not strictly required for activity.

Significance of Side Chain Functionality and Stereochemistry

The functionality and stereochemistry of the side chains are critical determinants of this compound's biological activity. Research on Onnamide A analogs highlights the profound impact of geometric isomerism within the polyene side chains on cytotoxicity and histone modification levels. For instance, 2Z- and 6Z-onnamides A (compounds 1 and 2), which possess cis-isomerism in their polyene systems, were found to be 2.5-fold less cytotoxic against HeLa cells compared to the parent Onnamide A (compound 3). Conversely, compound 4, another isomer, was 1.7-fold more potent than Onnamide A.

Beyond geometric isomerism, the length and saturation of the side chain also play a role. A shorter side chain, as seen in compound 6, resulted in significantly weaker activity (approximately 1/8.2 times less potent than Onnamide A). However, a reduced C21–C22 single bond (compound 5) maintained potency comparable to Onnamide A. The stereochemical orientation at specific chiral centers within the side chain is also highly significant. For instance, the C20 alcohol moiety has been identified as important, with methylation leading to a notable loss of activity. Similarly, the C20 epimer also shows a significant impact on activity, indicating a delicate SAR in this region. In related compounds like mycalamide A, the stereochemistry at C7 was found to be an important factor, with its C7 epimer exhibiting an approximately 3-fold decrease in biological activity against the HeLa cell line.

Identification of Pharmacophore Elements for Specific Activities

Pharmacophore identification aims to pinpoint the minimal structural features necessary for a compound to exert its specific biological activity. For the broader family of pederin, mycalamide, onnamide, and theopederin natural products, key structural features associated with potent cytotoxicity have been defined through SAR studies.

For pederin-based marine compounds, the terminal guanidine, the cyclic hemiacetal linker, and the length of the side chain have been highlighted as important pharmacophore elements. While the N-acyl aminal at C10 enhances potency, it is not an absolute requirement for activity. Furthermore, studies on this compound analogs have suggested that the methylene (B1212753) moiety at C13 in the tetrahydropyran may not be crucial for potent cytotoxicity, as analogs lacking this feature retained significant activity.

Stereochemical Influences on SAR (e.g., geometric isomerism)

Stereochemistry, the three-dimensional arrangement of atoms in molecules, is a fundamental aspect that profoundly influences the biological activity of this compound and its analogs. As highlighted previously, geometric isomerism within the polyene systems of onnamides directly impacts their cytotoxicity and effects on histone modifications. The distinct differences in activity observed between 2Z- and 6Z-onnamides A and the parent Onnamide A underscore the sensitivity of biological targets to the precise spatial arrangement of double bonds.

Beyond geometric isomers, the stereochemical configuration at various chiral centers also plays a critical role. For example, the C7 epimer of mycalamide A, a close structural relative, showed a significant reduction in biological activity, demonstrating the importance of specific stereochemical assignments. Similarly, even subtle changes in the stereochemistry of the C20 position in this compound analogs can lead to substantial changes in activity, emphasizing the delicate nature of the SAR in this region of the molecule. This intricate relationship between stereochemistry and biological response is a common theme in drug discovery, where enantiomers can exhibit vastly different pharmacological profiles.

Vii. Advanced Methodologies in Onnamide F Research

Advanced Spectroscopic Techniques for Metabolite Profiling and Dereplication

Advanced spectroscopic techniques play a pivotal role in the identification, structural elucidation, and dereplication of Onnamide (B1245255) F and its related metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR experiments, is indispensable for determining the intricate stereochemistry and connectivity of complex natural products like Onnamide A and its analogs wikipedia.org. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and tandem mass spectrometry (MS/MS) are critical for precise molecular formula determination and for providing fragmentation patterns that aid in structural assignment.

Metabolite profiling utilizes these techniques to analyze complex mixtures from natural sources, identifying known compounds (dereplication) and pinpointing novel ones. By comparing spectroscopic data with existing databases, researchers can rapidly exclude previously identified compounds, thereby streamlining the discovery process and focusing efforts on truly new chemical entities. This approach is particularly valuable in marine natural product research, where the re-isolation of known compounds can be time-consuming and resource-intensive. UV-visible and infrared (IR) spectroscopy also contribute to the comprehensive structural characterization of these compounds.

Advanced Chromatographic Separation Techniques for Isolation of Analogs

The isolation of Onnamide F and its numerous analogs from complex marine sponge extracts demands highly efficient and selective chromatographic separation techniques. Beyond conventional column chromatography, advanced methods are routinely employed to achieve the necessary resolution and purity.

Repetitive reversed-phase High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, utilizing various stationary phases such as ODS (octadecyl silica) and PHENYL-HEXYL columns to separate closely related compounds based on their polarity differences. This iterative process allows for the purification of individual components from crude extracts or partially purified fractions. Ultra-High-Performance Liquid Chromatography (UPLC) offers enhanced speed and resolution compared to traditional HPLC, making it suitable for rapid profiling and isolation of micro-quantities of compounds. Supercritical Fluid Chromatography (SFC) provides an alternative separation mechanism, particularly useful for chiral separations or compounds with limited solubility in conventional organic solvents. Centrifugal Partition Chromatography (CPC), a liquid-liquid chromatographic technique, is also employed for isolating compounds of interest from complex matrices, offering high resolving power without the need for a solid stationary phase. These techniques are essential for obtaining pure samples required for detailed structural analysis and biological evaluation.

High-Throughput Screening Assays for Biological Activity

High-Throughput Screening (HTS) assays are fundamental for efficiently identifying the biological activities of this compound and its analogs from large compound libraries. HTS is an automated process that enables the rapid testing of thousands to millions of chemical and biological compounds against specific biological targets or pathways.

In the context of this compound, which has demonstrated nematicidal activity against Saccharomyces cerevisiae, HTS assays can be designed to identify compounds that exhibit similar or enhanced antifungal or cytotoxic properties. These assays typically involve cell-based systems (e.g., measuring cell viability, proliferation, or specific cellular responses) or biochemical assays (e.g., enzyme inhibition, receptor binding). The automation and miniaturization inherent in HTS allow for the rapid generation of large datasets, identifying "hit" molecules that show significant biological activity. Bioassay-guided isolation, where fractions are screened for activity at each purification step, often complements HTS efforts in natural product discovery, ensuring that active components are tracked and isolated.

Computational Chemistry and Molecular Modeling in Design and Mechanism Studies

Computational chemistry and molecular modeling are increasingly vital tools in this compound research, offering insights into its structure, interactions, and potential for analog design. These methods employ physics-based algorithms to simulate chemical events and calculate molecular properties.

Molecular docking, for instance, is used to predict the binding modes and affinities of this compound with its putative biological targets. This technique helps researchers understand how the compound interacts with proteins at an atomic level, guiding the identification of key binding residues and predicting the strength of the interaction. Molecular dynamics (MD) simulations extend this understanding by simulating the time-dependent behavior of molecules, providing insights into the stability of ligand-protein complexes and conformational changes that occur upon binding. Quantum mechanics (QM) calculations, including Density Functional Theory (DFT), are applied to study the electronic structure, reactivity, and spectroscopic properties of this compound, aiding in its precise structural elucidation and the prediction of its chemical behavior. Furthermore, computational approaches can assist in assigning the absolute configuration of complex natural products and in guiding the rational design of new analogs with improved potency or selectivity.

Chemical Biology Tools for Target Identification (e.g., affinity probes)

Elucidating the precise molecular targets of this compound is crucial for understanding its mechanism of action and for its development as a therapeutic agent. Chemical biology tools, particularly affinity probes, are powerful in this regard.

Affinity-based protein profiling (AfBPP) involves synthesizing a derivative of this compound that retains its biological activity but incorporates a "tag" (e.g., a biotin (B1667282) tag for streptavidin capture or a photoaffinity label for covalent cross-linking). These probes act as "bait" to selectively bind to their cellular targets within complex biological mixtures, such as cell lysates. After incubation and binding, the probe-target complexes can be isolated (e.g., using streptavidin beads for biotinylated probes) and the proteins identified, typically by mass spectrometry. Photoaffinity labels, upon UV irradiation, form a covalent bond with their direct binding partners, allowing for robust target identification even for transient interactions. While the synthesis of such probes for complex natural products like this compound can be challenging, these tools provide direct evidence of molecular interactions, offering invaluable insights into the compound's mechanism of action and potential off-target effects.

Ix. Future Research Trajectories and Unexplored Dimensions of Onnamide F

Elucidating Novel Biological Activities and Targets (in vitro, non-clinical)

While Onnamide (B1245255) F is known for its nematocidal and antifungal activities, its full spectrum of biological activities and underlying molecular targets remains largely unexplored. nih.gov Research into related compounds, such as Onnamide A, has revealed potent cytotoxicity against cancer cell lines, inhibition of protein synthesis, and induction of stress-activated protein kinases and apoptosis in affected cells. wikipedia.orgcapes.gov.brnih.gov These findings suggest that Onnamide F, sharing structural similarities with the pederin (B1238746) family, may possess broader therapeutic potential beyond its currently identified applications. wikipedia.orgresearchgate.net

Future in vitro and non-clinical investigations could involve:

High-throughput screening: Employing diverse cell-based assays and biochemical screens to identify novel biological activities, such as anti-inflammatory, antiviral, or immunomodulatory effects. mdpi.comontosight.ai

Target identification: Utilizing advanced proteomics, metabolomics, and genetic screening techniques to pinpoint the specific molecular targets and pathways modulated by this compound. This includes investigating its impact on histone modifications, as observed with other onnamides, which can provide insights into epigenetic control of gene expression. mdpi.comnih.govresearchgate.net

Structure-Activity Relationship (SAR) studies: Expanding on existing SAR studies for onnamide analogs to understand how structural modifications influence biological activity and selectivity. This can guide the rational design of more potent and selective derivatives. mdpi.comresearchgate.net

Development of Advanced Synthetic Methodologies and Total Synthesis Completion

The intricate chemical structure of this compound, characterized by multiple stereocenters and a complex polyketide-nonribosomal peptide hybrid backbone, presents significant challenges for chemical synthesis. As of recent reports, a total synthesis of this compound has not been previously reported, although synthetic approaches to structurally related natural products like pederin, mycalamides, and Onnamide A have been discussed. soton.ac.ukresearchgate.netsoton.ac.uk

Future research in this area will focus on:

Total synthesis: Developing efficient and stereoselective synthetic routes to achieve the complete total synthesis of this compound. This would provide a reliable source of the compound for comprehensive biological evaluation and enable the synthesis of diverse analogs. soton.ac.ukresearchgate.netsoton.ac.uk

Fragment synthesis: Focusing on the asymmetric synthesis of key fragments, such as the central tetrahydropyran (B127337) fragment (pederic acid) and the pedamide fragment, which are crucial building blocks for this compound and related compounds. soton.ac.uksoton.ac.uk

Novel reaction methodologies: Exploring and developing new chemical reactions and catalytic systems that can overcome the challenges associated with constructing the specific functionalities and stereochemistry present in this compound. This includes Lewis acid-mediated cyclization reactions and diastereoselective routes. soton.ac.uk

Biotechnological Approaches for Enhanced Production and Analogue Generation

The low natural abundance of this compound in its marine sponge source, Trachycladus laevispirulifer, poses a significant hurdle for large-scale production and further research. nih.govkkp.go.id Given that many marine natural products, including onnamides, are believed to be produced by uncultivated bacterial symbionts of marine invertebrates, biotechnological approaches offer a sustainable alternative to traditional harvesting. kkp.go.idresearchgate.netfrontiersin.orgpnas.orgfrontiersin.orgnih.gov

Future research will explore:

Microbial fermentation: Investigating and optimizing fermentation processes of the symbiotic microorganisms responsible for this compound biosynthesis. This may involve identifying and culturing the specific bacterial symbionts, such as 'Candidatus Entotheonella spp.', which are confirmed producers of onnamides. frontiersin.org

Genetic engineering and synthetic biology: Manipulating the biosynthetic gene clusters (e.g., polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) systems) identified in the producing microorganisms. researchgate.netfrontiersin.orgpnas.orgfrontiersin.orgnih.gov This could involve heterologous expression of these pathways in more amenable host organisms like Escherichia coli to enhance production. kkp.go.id

Pathway engineering: Modifying the biosynthetic pathways to generate novel this compound analogs with improved properties, such as enhanced potency, selectivity, or bioavailability. frontiersin.orgfrontiersin.orgnih.gov

Advanced Understanding of Biosynthetic Regulation and Enzymatic Function

A deeper understanding of the biosynthetic pathway of this compound is crucial for its sustainable production and the rational design of new derivatives. Genomic studies suggest that onnamides, similar to pederins, are products of bacterial endosymbionts and are synthesized via a prokaryotic PKS-NRPS system. wikipedia.orgresearchgate.netpnas.orgfrontiersin.org

Future research will focus on:

Elucidation of complete biosynthetic pathway: Fully mapping the enzymatic steps and genetic machinery involved in this compound biosynthesis. This includes identifying all genes encoding multidomain hybrid PKS/NRPS proteins and auxiliary enzymes. frontiersin.org

Enzymatic characterization: Studying the structure and function of individual enzymes within the pathway to understand their catalytic mechanisms and substrate specificities. This knowledge can be leveraged for biocatalysis and enzymatic synthesis of analogs. researchgate.netnih.gov

Biosynthetic regulation: Investigating the regulatory mechanisms that control the expression of this compound biosynthetic genes in response to environmental cues or nutrient conditions. frontiersin.org This could lead to strategies for inducing higher production in cultured systems.

Computational Design of Next-Generation this compound Analogs

Computational chemistry and bioinformatics play an increasingly vital role in natural product research, offering powerful tools for predicting biological activities, identifying potential targets, and designing novel compounds. rsc.orgnih.govresearchgate.netresearchgate.netscispace.com

Future research will utilize computational approaches for:

Molecular docking and dynamics simulations: Predicting the binding affinity and interaction modes of this compound and its potential analogs with various biological targets, such as enzymes or receptors. This can help prioritize compounds for in vitro testing. rsc.orgnih.govresearchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling: Developing predictive models that correlate the chemical structures of this compound analogs with their biological activities. This can guide the design of compounds with optimized potency and selectivity. nih.govscispace.com

De novo drug design: Employing computational algorithms to design entirely new this compound analogs with desired pharmacological properties, potentially overcoming limitations of the natural compound, such as stability or specificity. nih.gov

Virtual screening: Rapidly screening large virtual libraries of compounds to identify novel scaffolds or modifications that could lead to improved this compound derivatives.

Q & A

Basic Research Questions

Q. What experimental methodologies are commonly employed to isolate and characterize Onnamide F from natural sources?

  • Methodological Answer : Isolation typically involves bioassay-guided fractionation using chromatography (e.g., HPLC, flash chromatography) followed by structural elucidation via NMR (1D/2D), mass spectrometry (HR-ESI-MS), and X-ray crystallography. Key steps include:

  • Sample preparation : Optimize extraction solvents (e.g., methanol, dichloromethane) based on compound polarity .
  • Bioactivity screening : Use cell-based assays (e.g., cytotoxicity, antimicrobial) to prioritize fractions .
  • Data validation : Cross-reference spectral data with existing databases (e.g., MarinLit, SciFinder) to confirm novelty .

Q. How do researchers address inconsistencies in reported bioactivity data for this compound across studies?

  • Analytical Approach : Contradictions often arise from variability in assay conditions (e.g., cell lines, concentrations). To resolve discrepancies:

  • Replicate experiments under standardized protocols (e.g., IC50 determination with triplicate measurements) .
  • Compare solvent systems : Bioactivity may vary with solubility; use DMSO or ethanol controls .
  • Statistical analysis : Apply ANOVA or t-tests to assess significance of observed differences .

Advanced Research Questions

Q. What strategies are used to determine the biosynthetic pathway of Onnamamide F in marine organisms?

  • Methodological Framework :

  • Isotopic labeling : Track precursor incorporation (e.g., 13C^{13}\text{C}-acetate) via LC-MS/MS .
  • Genome mining : Identify biosynthetic gene clusters (e.g., nonribosomal peptide synthetases) using tools like antiSMASH .
  • Enzymatic assays : Purify candidate enzymes and test substrate specificity in vitro .
    • Data Interpretation : Cross-correlate genomic and metabolomic data to propose plausible pathways .

Q. How can contradictory findings about this compound’s molecular targets be reconciled in cancer research?

  • Contradiction Analysis :

  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm protein interactions .
  • Network pharmacology : Map this compound’s effects on signaling pathways (e.g., PI3K/AKT) using STRING or KEGG .
  • Dose-response studies : Evaluate target engagement at physiologically relevant concentrations .
    • Critical Consideration : Biological context (e.g., tumor microenvironment) may explain differential activity .

Q. What computational approaches optimize the synthesis of this compound derivatives for SAR studies?

  • Methodology :

  • Molecular docking : Predict binding affinities to prioritize synthetic targets (e.g., AutoDock Vina) .
  • Retrosynthetic analysis : Use tools like Synthia to design feasible routes .
  • Machine learning : Train models on existing SAR data to predict bioactive derivatives .
    • Validation : Compare computational predictions with experimental IC50 values to refine models .

Data Presentation and Reproducibility

Q. How should researchers present spectral and bioassay data for this compound in publications?

  • Guidelines :

  • Tables : Include retention times, 1H^{1}\text{H}/13C^{13}\text{C} NMR shifts, and bioactivity metrics (e.g., IC50, MIC) .
  • Figures : Annotate key NMR peaks or MS fragments to demonstrate purity .
  • Reproducibility : Provide raw data (e.g., .FID files for NMR) in supplementary materials .
    • Statistical rigor : Report standard deviations and p-values for bioactivity data .

Q. What protocols ensure reproducibility in this compound isolation across laboratories?

  • Standardization :

  • Detailed protocols : Specify column dimensions, solvent gradients, and detection wavelengths .
  • Reference standards : Use commercially available this compound for calibration .
  • Inter-lab validation : Collaborate to test protocol robustness .

Interdisciplinary Research Challenges

Q. How can ecological studies inform the sustainable sourcing of this compound-producing organisms?

  • Integrated Approach :

  • Population surveys : Monitor marine habitats to assess species abundance .
  • Cultivation trials : Optimize growth conditions for symbiotic organisms (e.g., sponges) .
  • Ethical sourcing : Adhere to Nagoya Protocol guidelines for genetic resources .

Q. What ethical considerations arise when patenting this compound-derived compounds?

  • Ethical Framework :

  • Prior informed consent : Required for marine samples from sovereign territories .
  • Benefit-sharing : Engage source communities in profit-sharing agreements .
  • Transparency : Disclose all synthetic modifications in patent applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.